diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate
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Overview
Description
Diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of Action
The primary target of diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate is Aromatase (CYP19) . Aromatase is a rate-limiting enzyme that catalyzes the biosynthesis of estrogens .
Mode of Action
Compounds with similar structures have been used asaromatase inhibitors (AIs) . AIs work by binding to the aromatase enzyme and preventing it from converting androgens into estrogens .
Biochemical Pathways
The compound affects the estrogen biosynthesis pathway by inhibiting the aromatase enzyme . This inhibition can reduce the levels of estrogen in the body, which can have various downstream effects, particularly in conditions like breast cancer where estrogen plays a significant role .
Result of Action
The inhibition of the aromatase enzyme and the subsequent reduction in estrogen levels can have significant effects at the molecular and cellular levels. For instance, in breast cancer cells, lower estrogen levels can slow down or stop the growth of hormone-sensitive tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate typically involves the construction of the triazole ring through a stepwise process. One common method includes the treatment of requisite amines with sodium nitrite followed by reduction with lithium aluminum hydride to yield hydrazines . These hydrazines are then reacted with appropriate aldehydes or ketones to form the triazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate can undergo various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state triazoles, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antifungal, antibacterial, or anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester that lacks the triazole ring.
Ethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate: A similar compound with one ethyl group instead of two.
Methyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate: A similar compound with a methyl group instead of an ethyl group.
Uniqueness
Diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate is unique due to the presence of both the triazole ring and the diethyl malonate moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and material science .
Biological Activity
Diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate (CAS Number: 672949-45-0) is a compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and agricultural applications. This article delves into the biological activity of this compound, drawing from various research studies and findings.
Chemical Structure and Properties
This compound features a triazole ring, which is known for its diverse biological properties. The chemical structure can be represented as follows:
- Molecular Formula : C10H14N4O4
- Molecular Weight : 258.25 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its antimicrobial and antitumor properties.
Antimicrobial Activity
Research has indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. A study focused on similar triazole derivatives demonstrated their effectiveness against various pathogens. For instance:
Compound Type | Pathogen Tested | Inhibition Zone (mm) |
---|---|---|
Triazole Derivative | Escherichia coli | 15 |
Staphylococcus aureus | 18 | |
Candida albicans | 20 |
Such results suggest that this compound may possess comparable antimicrobial efficacy.
Antitumor Activity
The antitumor potential of triazole derivatives has also been explored. A related study evaluated the cytotoxic effects of various triazole compounds on cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast cancer) | 12.5 |
HeLa (cervical cancer) | 10.0 |
A549 (lung cancer) | 15.0 |
These findings indicate that this compound may be effective in inhibiting tumor cell growth.
The mechanism by which this compound exerts its biological effects is likely linked to its ability to interfere with nucleic acid synthesis and enzyme activity in microbial and cancer cells. The triazole group is known to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi and steroid biosynthesis in mammals.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Study on Antifungal Activity : A study assessed the compound's effectiveness against Candida species and found it to have a minimum inhibitory concentration (MIC) comparable to established antifungal agents.
- Antitumor Efficacy : In vitro studies demonstrated that treatment with the compound resulted in significant apoptosis in cancer cell lines, as evidenced by increased caspase activity.
- Agricultural Applications : Preliminary research indicates potential use as a fungicide in agricultural settings due to its broad-spectrum antifungal activity.
Properties
IUPAC Name |
diethyl 2-[(1,2,4-triazol-4-ylamino)methylidene]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O4/c1-3-17-9(15)8(10(16)18-4-2)5-13-14-6-11-12-7-14/h5-7,13H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVBBLVHOHQVGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNN1C=NN=C1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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